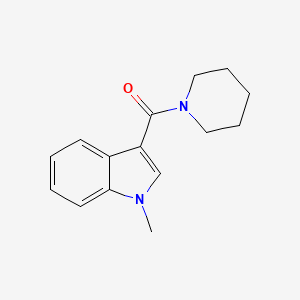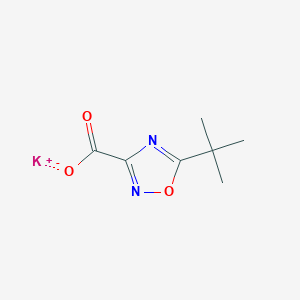
1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-m-tolylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-m-tolylurea” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a urea group, which contains two m-tolyl groups. m-Tolyl groups are derived from m-toluidine, an aromatic amine where the amino group is attached to the meta position of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a urea group, and two m-tolyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the aromatic rings in this compound suggests that it would likely be relatively stable and possibly soluble in organic solvents .Aplicaciones Científicas De Investigación
Electrochromic Devices
The development of a soluble conducting polymer synthesized via the reaction of specific monomers, including pyrrole derivatives, has been reported. This polymer exhibits suitable properties for electrochromic devices, as indicated by its switching ability and electronic transition characteristics suitable for such applications (Yiĝitsoy et al., 2007).
Large-Scale Synthesis of Multifunctional Pyrroles
Research has optimized the synthesis of multifunctional 1,4-dihydro-pyrrolo[3,2-b]pyrroles, enabling the preparation of these heterocycles in amounts exceeding 10 grams per run. These advances have opened the door to manipulating photophysical properties, including emission color and Stokes shift value, across a broad spectrum (Tasior et al., 2020).
Anion Receptors with Enhanced Affinities
The synthesis of fluorinated compounds based on 3,4-difluoro-1H-pyrrole has been explored, leading to the development of neutral anion receptors with significantly enhanced affinities for anions like fluoride, chloride, or dihydrogen phosphate. This advancement points to the potential of such compounds in sensory applications (Anzenbacher et al., 2000).
Optical Properties of Pyrrolo Derivatives
The synthesis and characterization of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles have been achieved, highlighting the relationship between structure and photophysical properties. These compounds exhibit strong fluorescence, moderate to large Stokes shifts, and high quantum yields, underscoring their potential in optical applications (Krzeszewski et al., 2014).
Sustainable Catalytic Pyrrole Synthesis
A sustainable approach to synthesizing pyrroles through an iridium-catalyzed process has been developed. This method allows for the deoxygenation and linkage of secondary alcohols and amino alcohols, highlighting an environmentally friendly pathway for producing pyrroles from renewable resources (Michlik & Kempe, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-6-3-8-16(12-14)21-19(23)22(18-10-5-11-20-18)17-9-4-7-15(2)13-17/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQIDFCVVSZYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2834963.png)




![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2834972.png)






![3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2834982.png)

